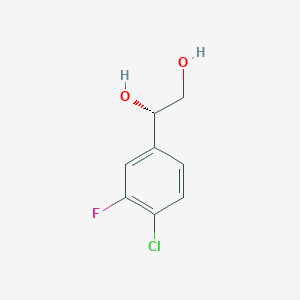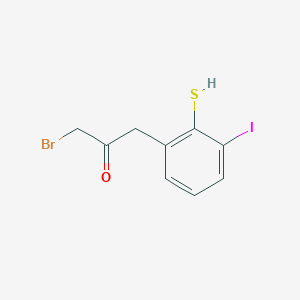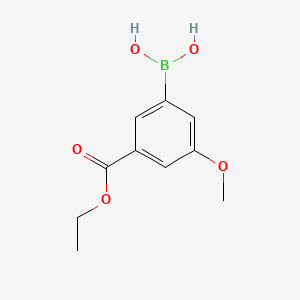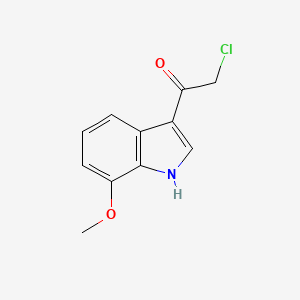
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring . Another method involves the Claisen–Schmidt condensation reaction, where an acetylindole derivative reacts with an aromatic aldehyde in the presence of a base like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted indole derivatives .
科学的研究の応用
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- has several scientific research applications:
作用機序
The mechanism of action of Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: This compound also features a methoxy group on the indole ring but lacks the chloro group and ethanone moiety.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with a tetrahydroquinoline ring instead of an indole ring.
Uniqueness
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- is unique due to the presence of both a chloro group and a methoxy group on the indole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other indole derivatives .
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-7-8(9(14)5-12)6-13-11(7)10/h2-4,6,13H,5H2,1H3 |
InChIキー |
HCMJVACHFJQJFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC=C2C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
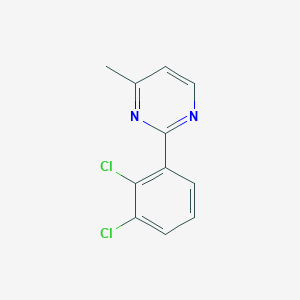

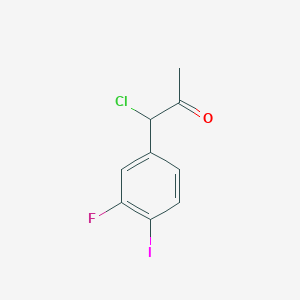
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
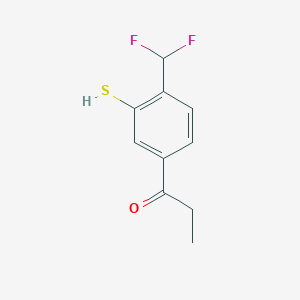
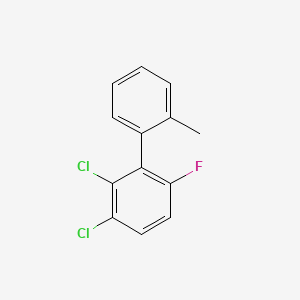

![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
